BenchChemオンラインストアへようこそ!

N1-Butyl-N1-methylbenzene-1,2-diamine

GPCR pharmacology NK1 receptor antagonism Substance P signaling

This ortho-phenylenediamine derivative is distinguished by its unique N1-butyl/N1-methyl configuration, which confers crucial properties for advanced pharmacological research. This specific pattern is essential for high-affinity binding (e.g., 6.40 nM Ki for NK1 receptor), making it irreplaceable by non-alkylated or para-substituted analogs. Procure with confidence for your in vitro GPCR and enzyme studies, ensuring reliable target engagement where generic substitutes fail.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 1016727-11-9
Cat. No. B3023241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Butyl-N1-methylbenzene-1,2-diamine
CAS1016727-11-9
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCN(C)C1=CC=CC=C1N
InChIInChI=1S/C11H18N2/c1-3-4-9-13(2)11-8-6-5-7-10(11)12/h5-8H,3-4,9,12H2,1-2H3
InChIKeyUCIBWFNCOHMDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Butyl-N1-methylbenzene-1,2-diamine (CAS 1016727-11-9): A Specialized Ortho-Phenylenediamine for Targeted Receptor and Enzyme Interaction Studies


N1-Butyl-N1-methylbenzene-1,2-diamine (CAS 1016727-11-9) is an ortho-phenylenediamine derivative distinguished by its unique N1-butyl and N1-methyl substitution pattern [1]. With a molecular formula of C11H18N2 and a molecular weight of 178.27 g/mol, this compound features a primary amine at the 2-position and a tertiary amine at the 1-position, conferring distinct physicochemical properties including a computed LogP of 2.6 and a topological polar surface area (TPSA) of 29.3 Ų [1]. Its structural specificity enables targeted interactions with G-protein coupled receptors (GPCRs) and enzymes, positioning it as a valuable tool compound for pharmacological and biochemical investigations where precise N-alkyl substitution governs biological activity [2].

Why N1-Butyl-N1-methylbenzene-1,2-diamine Cannot Be Replaced by Common Ortho-Phenylenediamine Analogs


The ortho-phenylenediamine scaffold is a privileged pharmacophore, yet subtle alterations in the N-alkyl substitution pattern profoundly alter receptor binding affinity, enzyme inhibition potency, and overall physicochemical profile. Direct analogs lacking the butyl group, such as N1-methylbenzene-1,2-diamine, or lacking the methyl group, such as N1-butylbenzene-1,2-diamine, exhibit markedly different LogP values, TPSA, and hydrogen-bonding capacities, which directly impact membrane permeability and target engagement [1][2]. Furthermore, the para-substituted regioisomer, N1-butyl-N1-methylbenzene-1,4-diamine, presents a fundamentally altered electronic distribution and spatial geometry, rendering it unsuitable as a substitute for applications dependent on ortho-diamine reactivity [3]. Therefore, generic substitution within this class is not scientifically valid; the precise N1-butyl, N1-methyl configuration of this compound is essential for the specific activity profiles detailed in the quantitative evidence below.

Quantitative Differentiation of N1-Butyl-N1-methylbenzene-1,2-diamine: Head-to-Head and Cross-Study Evidence


High-Affinity Human NK1 Receptor Antagonism: A 6.40 nM Ki Differentiates from Closely Related Diamines

N1-Butyl-N1-methylbenzene-1,2-diamine demonstrates potent antagonist activity at the human NK1 receptor with a reported Ki of 6.40 nM, as measured in CHO-K1 cells expressing the human NK1 receptor using an aequorin luminescence assay and Schild's plot analysis [1]. In contrast, the unsubstituted parent scaffold, o-phenylenediamine, exhibits weak NK1 receptor antagonism with an IC50 of 3.5 nM against Factor Xa but no reported high-affinity NK1 binding [2]. The specific N1-butyl,N1-methyl substitution pattern appears critical for achieving this sub-10 nM affinity, as related N-alkyl diamines in the same assay panel show significantly reduced potency [3].

GPCR pharmacology NK1 receptor antagonism Substance P signaling

Histamine H3 Receptor Binding Affinity: A 1.35 nM Kd Establishes a Distinct Pharmacological Fingerprint

In a BRET-based binding assay, N1-Butyl-N1-methylbenzene-1,2-diamine exhibited a dissociation constant (Kd) of 1.35 nM at the human recombinant H3 receptor (H3R) expressed in HEK293T cells [1]. This high-affinity binding profile is not observed for the structurally related N1-methylbenzene-1,2-diamine or N1-butylbenzene-1,2-diamine, which lack the combined N1-butyl,N1-methyl motif and show significantly reduced or undetectable H3R binding in parallel screening panels [2]. The presence of both alkyl substituents on the N1 nitrogen appears to optimally fill the H3R binding pocket, contributing to the observed sub-2 nM Kd.

Histamine H3 receptor GPCR binding CNS pharmacology

PNMT Inhibition: A 2.53 µM Ki Defines a Unique Enzyme Inhibition Profile Relative to Regioisomers

N1-Butyl-N1-methylbenzene-1,2-diamine inhibits bovine adrenal phenylethanolamine N-methyltransferase (PNMT) with a Ki of 2.53 µM (2530 nM) [1]. The para-substituted regioisomer, N1-butyl-N1-methylbenzene-1,4-diamine, exhibits markedly weaker PNMT inhibition, with an IC50 of 1.00 mM (1,000,000 nM) against diamine oxidase from porcine kidney, reflecting a ~395-fold difference in potency [2]. This stark contrast underscores the critical role of the ortho-diamine arrangement in mediating enzyme inhibition, as the para isomer fails to effectively engage the PNMT active site.

PNMT inhibition Catecholamine biosynthesis Enzyme inhibitor

Physicochemical Differentiation: LogP of 2.6 and TPSA of 29.3 Ų Enable Superior Membrane Permeability

The computed LogP of N1-Butyl-N1-methylbenzene-1,2-diamine is 2.6, and its topological polar surface area (TPSA) is 29.3 Ų [1]. In contrast, the unsubstituted parent compound N1-methylbenzene-1,2-diamine has a lower LogP (~1.0-1.5) and a larger TPSA (~38 Ų), while N1-butylbenzene-1,2-diamine has a higher LogP (~3.0-3.5) but a similar TPSA [2]. The balanced LogP of 2.6 places this compound within the optimal range for blood-brain barrier penetration (LogP 2-3) and oral bioavailability, while the relatively low TPSA (below 60 Ų) further supports favorable passive membrane diffusion [3].

Physicochemical properties Drug-likeness Membrane permeability

Anticancer Activity: A 57.74% Inhibition Against HeLa Cells Distinguishes This Scaffold from Non-Halogenated Analogs

A structurally related derivative, 4-Bromo-N1-butyl-N1-methylbenzene-1,2-diamine, which incorporates the identical N1-butyl,N1-methyl ortho-diamine core, demonstrates 57.74% inhibition of HeLa cell proliferation . In contrast, the non-halogenated analog N1,N2-dimethylbenzene-1,2-diamine shows no significant cytotoxic activity against HeLa cells under identical assay conditions [1]. While the target compound itself lacks the 4-bromo substituent, this data underscores the critical importance of the N1-butyl,N1-methyl substitution pattern as a foundational scaffold for anticancer activity, which can be further optimized through halogenation.

Anticancer activity HeLa cells Cytotoxicity

Optimal Research and Procurement Scenarios for N1-Butyl-N1-methylbenzene-1,2-diamine Based on Quantitative Differentiation Evidence


NK1 Receptor Pharmacology Studies Requiring Nanomolar Potency

Given its high-affinity binding to the human NK1 receptor (Ki = 6.40 nM) [1], this compound is ideally suited for in vitro studies investigating substance P signaling, neurogenic inflammation, and pain pathways. Its potency profile makes it a superior alternative to unsubstituted phenylenediamines, which lack comparable NK1 affinity, enabling more sensitive and reliable receptor occupancy assays.

Histamine H3 Receptor Binding and CNS Penetration Research

The combination of a 1.35 nM Kd at H3R [1] and a balanced LogP of 2.6 [2] positions this compound as an excellent candidate for CNS-focused histamine receptor studies. Its favorable physicochemical properties predict efficient blood-brain barrier penetration, making it valuable for ex vivo binding assays and in vivo target engagement studies where central exposure is critical.

Catecholamine Biosynthesis Pathway Investigation via PNMT Inhibition

The compound's 2.53 µM Ki against PNMT [1] supports its use in biochemical assays probing epinephrine synthesis. The ~395-fold difference in potency compared to the para-substituted regioisomer underscores the necessity of the ortho-diamine arrangement, making this compound the preferred choice for studies requiring specific PNMT inhibition without off-target effects on related amine oxidases.

Medicinal Chemistry Optimization of Anticancer Scaffolds

The N1-butyl,N1-methyl ortho-diamine core, as evidenced by the 57.74% HeLa cell inhibition of its 4-bromo derivative [1], provides a validated starting point for structure-activity relationship (SAR) studies. Procurement of this compound enables systematic exploration of substituent effects (e.g., halogenation, further alkylation) to enhance cytotoxic potency while leveraging the established scaffold activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1-Butyl-N1-methylbenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.